3-Methyl-4-nitrobenzyl alcohol

Description

Nomenclature and Chemical Classification in Scholarly Contexts

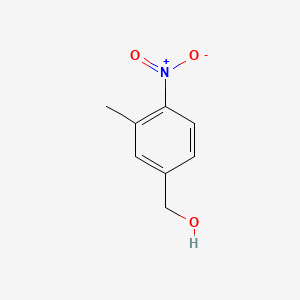

In academic literature, 3-Methyl-4-nitrobenzyl alcohol is systematically named as (3-methyl-4-nitrophenyl)methanol according to IUPAC nomenclature. nih.gov It is classified as an aromatic alcohol. ontosight.ai The presence of the nitro group (NO2) and the hydroxymethyl group (-CH2OH) on the benzene (B151609) ring are key to its reactivity and its utility in chemical synthesis. ontosight.ai

Below is a data table summarizing its key identifiers and properties:

| Identifier/Property | Value |

| IUPAC Name | (3-methyl-4-nitrophenyl)methanol nih.gov |

| CAS Number | 80866-75-7 nih.gov |

| Chemical Formula | C8H9NO3 ontosight.ai |

| Molecular Weight | 167.16 g/mol nih.gov |

| Melting Point | 57-58 °C sigmaaldrich.com |

| Appearance | Yellowish crystalline solid ontosight.ai |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol (B145695) and acetone. ontosight.ai |

Historical Overview of Research on this compound and its Derivatives

Research on this compound has evolved from its initial synthesis to the exploration of its derivatives for various applications. It can be synthesized through methods such as the reduction of 3-methyl-4-nitrobenzoic acid or the reaction of 3-methyl-4-nitrobenzaldehyde (B101905) with a reducing agent. ontosight.ai Early studies likely focused on the fundamental reactions and characterization of the compound and its simple derivatives.

Over time, scientific interest has expanded to investigate the biological activities of compounds derived from this compound. ontosight.ai For instance, it has been used as a starting reagent in the synthesis of 3-methyl-4-iodophenylalanine. sigmaaldrich.comchemicalbook.com This indicates a shift towards utilizing this compound as a building block for more complex and functionally specific molecules. The exploration of its derivatives has revealed potential applications in various therapeutic areas, with some compounds being investigated for their antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai

Significance of this compound in Contemporary Chemical Science

The unique arrangement of functional groups in this compound makes it a significant molecule in modern chemical science, with applications spanning several fields. ontosight.aichemimpex.com

Role as a Versatile Intermediate in Organic Synthesis

This compound is a key intermediate in organic synthesis, serving as a foundational molecule for creating more complex structures. ontosight.aichemimpex.com Its functional groups allow for a variety of chemical transformations. The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid, and it can also be converted into esters and ethers. The nitro group can be reduced to an amine, which then opens up a wide range of further reactions, such as diazotization and amide bond formation. This versatility makes it a valuable precursor for the synthesis of a diverse array of organic compounds. ontosight.ai

Relevance in Pharmaceutical Development

In the realm of pharmaceutical development, this compound and its derivatives have shown considerable promise. ontosight.aichemimpex.com Research has indicated that some derivatives possess biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The ability to use this compound as a scaffold to build more complex molecules allows medicinal chemists to design and synthesize new drug candidates with potentially enhanced efficacy and specificity. chemimpex.com

Contribution to Material Science

The applications of this compound extend into material science. ontosight.aichemimpex.com Its derivatives can be incorporated into polymers to modify their properties. For instance, the introduction of nitro-containing compounds can influence characteristics like thermal stability and optical properties. Research in this area explores how the specific structure of this compound-derived monomers can be used to create advanced materials with tailored functionalities. chemimpex.com Some related nitrobenzyl derivatives are utilized in the development of photosensitive resins and other polymers. ontosight.ai

Emerging Applications in Agrochemicals and Specialty Chemicals

This compound is also an important intermediate in the production of agrochemicals and other specialty chemicals. chemimpex.com The structural motifs present in this compound can be found in various active ingredients used in agriculture. Furthermore, its versatility makes it a valuable component in the synthesis of dyes and other specialty chemicals where precise molecular architecture is crucial for performance. ontosight.aichemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVQGYQQVNCUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230756 | |

| Record name | 3-Methyl-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-75-7 | |

| Record name | 3-Methyl-4-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 4 Nitrobenzyl Alcohol

Reduction-Based Synthesis Pathways

Reduction-based strategies are the most common approaches for preparing 3-methyl-4-nitrobenzyl alcohol. ontosight.ai These pathways start from either 3-methyl-4-nitrobenzoic acid or 3-methyl-4-nitrobenzaldehyde (B101905), utilizing specific reducing agents that can selectively act on the carboxyl or carbonyl group.

One major synthetic route is the reduction of 3-methyl-4-nitrobenzoic acid. This process requires a reducing agent powerful enough to convert a carboxylic acid to a primary alcohol but selective enough to not reduce the aromatic nitro group.

Borane (B79455) complexes, particularly borane-tetrahydrofuran (B86392) (BH3·THF), are highly effective reagents for the selective reduction of carboxylic acids in the presence of nitro groups. researchgate.net Borane is an electrophilic reducing agent that readily attacks the electron-rich carbonyl oxygen of the carboxylic acid, leading to its reduction to an alcohol. organic-synthesis.com This method is favored for its high selectivity, as it does not typically affect aromatic nitro groups under standard reaction conditions. researchgate.netstackexchange.com

The general procedure involves dissolving the substituted nitrobenzoic acid in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. organic-synthesis.comcommonorganicchemistry.com The BH3·THF solution is then added, often at a reduced temperature (e.g., 0 °C), after which the reaction is allowed to proceed at room temperature or with gentle heating. organic-synthesis.com The reaction is subsequently quenched, typically with an alcohol like methanol (B129727) or ethanol (B145695), followed by an aqueous workup to isolate the desired benzyl (B1604629) alcohol. organic-synthesis.com While specific yield data for this compound via this method is not detailed in the provided results, the successful reduction of analogous compounds like 3-nitrobenzoic acid and 4-nitrobenzoic acid demonstrates the viability and effectiveness of this approach.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 3-Nitrobenzoic acid | BH3·SMe2 | THF, reflux, 3h | (3-Nitrophenyl)methanol | 71% | |

| 4-Nitrobenzoic acid | T3P, NaBH4 | N/A | (4-Nitrophenyl)methanol | High | researchgate.net |

| 4-(Formyl)-3-nitrobenzoic acid | BH3·Me2S | THF | 4-(Hydroxymethyl)-3-nitrobenzoic acid | ~100% | |

| Substituted 2-nitrobenzoic acids | BH3·Me2S | THF, reflux, 3h | Substituted (2-nitrophenyl)methanols | 75-94% |

This table presents research findings on the reduction of various nitrobenzoic acids using borane complexes, illustrating the general effectiveness of this synthetic strategy.

Catalytic hydrogenation is a common reduction method in organic synthesis, but its application for the selective reduction of a carboxylic acid in the presence of a nitro group is challenging. Standard hydrogenation catalysts, such as palladium on carbon (Pd/C) or Raney Nickel, are highly effective at reducing aromatic nitro groups to amines. stackexchange.comnih.gov This often leads to low chemoselectivity, with the nitro group being reduced preferentially or simultaneously with the carboxylic acid. nih.govunimi.it

For instance, processes designed to hydrogenate substituted nitroaromatics often target the nitro group specifically. nih.govgoogle.com The direct catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid to this compound is not a commonly reported high-yield pathway because of the inherent reactivity of the nitro group under these conditions. Achieving the desired selectivity would require specialized catalysts or reaction conditions that favor the reduction of the carboxylic acid, which is not as readily achieved as with chemical hydrides like BH3·THF. Therefore, this approach is generally considered less suitable for this specific transformation.

A more direct and frequently employed method for synthesizing this compound is the reduction of its corresponding aldehyde, 3-methyl-4-nitrobenzaldehyde. ontosight.ai This transformation is typically straightforward, with high yields and selectivity.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. For substrates containing a nitro group, sodium borohydride (B1222165) (NaBH4) is a widely used reagent. masterorganicchemistry.com It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols while leaving more robust functional groups like esters and nitro groups untouched under standard conditions. masterorganicchemistry.com

The reaction is typically carried out by treating the aldehyde with sodium borohydride in a protic solvent such as methanol or ethanol. acs.org The hydride from NaBH4 attacks the electrophilic carbonyl carbon, and upon workup with water or a mild acid, the resulting alkoxide is protonated to yield the alcohol. The chemoselective hydrogenation of 4-nitrobenzaldehyde (B150856) to 4-nitrobenzyl alcohol using gold nanorod catalysts has also been reported, demonstrating high conversion and selectivity. researchgate.net

| Aldehyde Substrate | Reducing System | Solvent | Product | Yield | Reference |

| Benzaldehyde | NaBH4 / DOWEX Resin | THF | N-Benzylaniline | 91% | researchgate.net |

| 4-Nitrobenzaldehyde | NaBH4 / DOWEX Resin | THF | N-(4-Nitrobenzyl)aniline | 90% | researchgate.net |

| Various Aldehydes | NaBH4 / (NH4)2SO4 | wet-THF | Corresponding Alcohols | 91-96% | scispace.com |

| 4-Nitrobenzaldehyde | Au Nanorods / H2 | Water | 4-Nitrobenzyl Alcohol | >99% | researchgate.net |

This table showcases various reducing agents and systems used for the reduction of aldehydes, including nitro-substituted examples, indicating effective methods applicable to 3-methyl-4-nitrobenzaldehyde.

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the reduction of 3-methyl-4-nitrobenzaldehyde. Key parameters include the choice of reducing agent, solvent, temperature, and reaction time. While NaBH4 in ethanol or methanol is standard, research has explored other systems to enhance performance.

The use of additives or co-reagents can influence the reaction. For example, a system of NaBH4 combined with ammonium (B1175870) sulfate (B86663) in wet THF has been shown to be effective for the reduction of various carbonyl compounds, offering high yields and simple work-up procedures. scispace.com Another approach involves using NaBH4 with a cation exchange resin (like DOWEX), which can facilitate the reductive amination of aldehydes but also indicates a modified reactivity for the borohydride system. researchgate.net

Furthermore, non-conventional energy sources like ultrasonic irradiation have been employed to accelerate solvent-free reductions of aldehydes with NaBH4, leading to good yields and shorter reaction times, which aligns with green chemistry principles. ugm.ac.id The choice of solvent can also be critical; studies on similar reductions have shown that while solvents like THF are effective, others may lead to poor yields or no reaction. acs.org Optimization involves balancing these factors to achieve the desired outcome efficiently.

| Substrate | System | Conditions | Impact | Reference |

| Benzaldehyde | NaBH4 / DOWEX Resin | THF, Room Temp, 20 min | 91% yield of N-benzylaniline | researchgate.net |

| 4-Nitrobenzaldehyde | NaBH4 / DOWEX Resin | THF, Room Temp, 20 min | 90% yield of N-(4-nitrobenzyl)aniline | researchgate.net |

| Acetophenone | NaBH4 / (NH4)2SO4 | wet-THF, Room Temp, 90-120 min | 94-97% yield of corresponding alcohol | scispace.com |

| Benzaldehyde | NaBH4 | Ultrasonic irradiation, solvent-free | 71-96% yields, faster reaction | ugm.ac.id |

This table highlights how different reaction conditions and systems can be optimized to improve the reduction of aldehydes, providing a framework for the synthesis of this compound.

Reduction of 3-Methyl-4-nitrobenzaldehyde

Alternative Synthetic Routes and Precursor Transformations

While direct reduction is a common approach, alternative synthetic strategies offer flexibility and can be adapted based on the availability of starting materials and desired reaction conditions. These routes often involve multiple steps and the use of specialized reagents to achieve the target molecule.

Exploration of Triflate Derivatives for Alkylation Reactions

Triflate (trifluoromethanesulfonate) derivatives are potent electrophiles and have been explored in various organic syntheses for their ability to facilitate alkylation reactions. In the context of benzyl alcohol synthesis, the formation of a benzyl triflate intermediate can be a key step. psu.edu For instance, the reaction of a benzyl alcohol with triflic anhydride (B1165640) in the presence of a non-nucleophilic base can generate a highly reactive benzyl triflate. psu.edu This intermediate can then be subjected to further transformations.

While the direct synthesis of 3-methyl-4-nitrobenzyl triflate is not extensively detailed in the provided results, the general principle of using triflate chemistry is well-established. For example, the synthesis of other benzyl triflates has been achieved by reacting the corresponding benzyl alcohol with triflic anhydride. psu.edu This methodology could potentially be adapted for the synthesis of the target compound. It is important to note that the stability of such triflate derivatives can be a concern, as rearrangements and side reactions can occur. psu.edu

Multi-step Synthesis Strategies

Multi-step syntheses provide a versatile approach to constructing complex molecules like this compound from simpler, more readily available precursors. chemicalbook.commpg.de A common strategy involves the nitration of an aromatic precursor followed by functional group manipulations.

One plausible multi-step route begins with the nitration of a suitable toluene (B28343) derivative. For example, the nitration of 2,4-dimethylbenzene can be a starting point, although this would require subsequent selective oxidation and reduction steps to arrive at the desired product. A more direct precursor is 3-methyl-4-nitrobenzoic acid, which can be reduced to this compound. ontosight.ai The synthesis of 3-methyl-4-nitrobenzoic acid itself can be achieved through the oxidation of 2,4-dimethylnitrobenzene using nitric acid. google.com This multi-step approach allows for the strategic introduction of the necessary functional groups.

Another strategy could involve starting with 3-methylbenzyl alcohol and introducing the nitro group at a later stage. However, the directing effects of the existing substituents would need to be carefully considered to ensure the desired regioselectivity of the nitration reaction.

Synthetic Efficiency and Scalability for Research Applications

For research purposes, the efficiency and scalability of a synthetic route are crucial considerations. This involves optimizing reaction conditions to maximize yield and purity, as well as ensuring the procedure can be reliably performed on a larger scale when needed.

Yield Optimization in Gram-Scale Preparations

Optimizing the yield of this compound in gram-scale preparations is essential for obtaining sufficient material for further research. This often involves a systematic study of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents.

Evaluation of Purity and Characterization of Synthetic Products

Ensuring the purity of synthesized this compound is paramount for its use in subsequent applications. sigmaaldrich.com The characterization of the product confirms its identity and establishes its level of purity.

Standard analytical techniques are employed for this purpose. The melting point of the compound, which is reported to be around 57-58 °C or 90-92°C, can provide a preliminary indication of purity. ontosight.aisigmaaldrich.com Spectroscopic methods are essential for structural confirmation. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the methyl, benzyl alcohol, and nitro-substituted aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the hydroxyl (-OH) group of the alcohol and the nitro (-NO₂) group.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, which for this compound is 167.16 g/mol , further confirming its identity. sigmaaldrich.com

Commercial suppliers of this compound typically provide a certificate of analysis (COA) that specifies the purity, often around 98%. sigmaaldrich.com

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | sigmaaldrich.comnih.gov |

| Molecular Weight | 167.16 g/mol | sigmaaldrich.com |

| Melting Point | 57-58 °C (lit.) | chemicalbook.comsigmaaldrich.com |

| Purity (Assay) | 98% | sigmaaldrich.com |

| CAS Number | 80866-75-7 | chemicalbook.comsigmaaldrich.com |

| EC Number | 279-578-3 | sigmaaldrich.com |

Chemical Reactivity and Derivatization of 3 Methyl 4 Nitrobenzyl Alcohol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 3-methyl-4-nitrobenzyl alcohol is a key site for a variety of chemical modifications, including the formation of esters and ethers, and oxidation to aldehydes and carboxylic acids.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification. For instance, it can be converted to its corresponding acetate (B1210297) ester, 3-methyl-4-nitrobenzyl acetate, through reaction with acetic anhydride (B1165640). researchgate.net A common method involves using acetic anhydride as the acylating agent in a suitable solvent like toluene (B28343), often catalyzed by a mild base such as sodium bicarbonate. researchgate.net Another approach to ester synthesis is the Fischer esterification of the corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid, with an alcohol in the presence of an acid catalyst. For example, methyl 3-methyl-4-nitrobenzoate can be synthesized by reacting 3-methyl-4-nitrobenzoic acid with methanol (B129727) and thionyl chloride. chemicalbook.com

Etherification of this compound can also be achieved. The synthesis of unsymmetrical ethers has been accomplished through iron(III)-catalyzed reactions of two different alcohols. acs.orgnih.gov However, the presence of the electron-withdrawing nitro group can decrease the reactivity of the benzyl (B1604629) alcohol in such reactions. acs.orgnih.gov For example, the reaction of 4-nitrobenzyl alcohol with a secondary alcohol to form the corresponding ether proceeded with a lower yield compared to benzyl alcohols with electron-donating groups. acs.orgnih.gov A mild and efficient deprotection protocol for nitrobenzyl ethers involves treatment with aqueous sodium hydroxide (B78521) in methanol. nih.gov

| Reactant | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | Methanol, Thionyl chloride | Methyl 3-methyl-4-nitrobenzoate | 96% | chemicalbook.com |

| 4-Nitrobenzyl alcohol | Secondary alcohol, Fe(OTf)3/NH4Cl | Unsymmetrical ether | 45% | acs.orgnih.gov |

| p-Nitrobenzyl protected oxindole | 20% aq. NaOH, MeOH | 3,3-dimethyloxindole (deprotected) | 63% | nih.gov |

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of this compound can selectively yield either the corresponding aldehyde, 3-methyl-4-nitrobenzaldehyde (B101905), or the carboxylic acid, 3-methyl-4-nitrobenzoic acid, depending on the oxidizing agent and reaction conditions.

For the selective oxidation to the aldehyde, a variety of methods are available. A copper(I)/TEMPO catalyst system in the presence of ambient air as the oxidant effectively converts substituted benzyl alcohols, including 3-nitrobenzyl alcohol, to their aldehydes with good yields. rsc.org Mechanically induced oxidation using TEMPO under ball milling conditions has also been shown to be a rapid and efficient method for oxidizing 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde (B150856) without over-oxidation to the carboxylic acid. beilstein-journals.orgnih.gov Other reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are also effective for this transformation. researchgate.net

Further oxidation to the carboxylic acid, 3-methyl-4-nitrobenzoic acid, can be achieved using stronger oxidizing agents. google.com Common methods for synthesizing 3-methyl-4-nitrobenzoic acid involve the oxidation of 2,4-dimethylnitrobenzene using reagents like potassium permanganate, potassium dichromate, or nitric acid. google.com An indirect electrochemical method has also been developed for this conversion, offering a more environmentally friendly approach. google.com The choice of oxidant can influence the product distribution; for instance, using m-chloroperbenzoic acid (mCPBA) with N-hydroxyphthalimide (NHPI) and a catalyst can yield the aldehyde or the carboxylic acid depending on the equivalents of mCPBA used. cdnsciencepub.com

| Starting Material | Oxidizing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzyl alcohol | Cu(bpy)/TEMPO, Air | 4-Nitrobenzaldehyde | ~65% | rsc.org |

| 4-Nitrobenzyl alcohol | TEMPO (ball milling) | 4-Nitrobenzaldehyde | High | beilstein-journals.orgnih.gov |

| 2,4-Dimethylnitrobenzene | Nitric acid | 3-Methyl-4-nitrobenzoic acid | - | google.com |

| 4-Nitrobenzyl alcohol | mCPBA/PhI/NHPI (3 equiv. mCPBA) | 4-Nitrobenzoic acid | Quantitative | cdnsciencepub.com |

Formation of Chloroformates for Carbodiimide (B86325) Coupling

This compound can be converted into its chloroformate derivative, which is a reactive intermediate for further chemical transformations. The synthesis of 4-nitrobenzyl chloroformate is typically achieved by reacting 4-nitrobenzyl alcohol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). google.com A process for preparing (3-nitro-4-methyl)-phenyl chloroformate involves the reaction of (4-methyl)-phenyl chloroformate with nitric acid in the presence of sulfuric acid. google.com

These chloroformates are valuable reagents, particularly in the context of carbodiimide coupling reactions, which are widely used in peptide synthesis and for creating linkages in prodrugs. rsc.org For example, 4-nitrobenzyl chloroformate can react with an amine in the presence of a base to form a carbamate (B1207046) linkage. chemrxiv.orguni-halle.de This chemistry is central to the design of bioreductive prodrugs, where the nitrobenzyl carbamate acts as a trigger that can be cleaved under specific biological conditions. rsc.org

Reactions Involving the Nitro Group

The nitro group of this compound is a key functional group that can undergo selective reduction and plays a crucial role in the design of bioreductive prodrugs.

Selective Reduction of the Nitro Group to Amine or Hydroxylamine (B1172632)

The nitro group of this compound can be selectively reduced to an amino group (-NH2) or a hydroxylamino group (-NHOH). The choice of reducing agent and reaction conditions determines the final product.

Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like sodium borohydride (B1222165) (NaBH4) or through catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) can effectively reduce the nitro group to an amine. google.comjsynthchem.com Other methods for the selective reduction of aromatic nitro compounds to amines include the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, and iron-catalyzed reductions using silanes as the reducing agent. researchgate.netrsc.org Baker's yeast has also been shown to reduce aromatic nitro compounds, with the reaction being influenced by other substituents on the benzene (B151609) ring. jst.go.jp

The reduction to the hydroxylamine can be achieved using specific reagents or conditions. For instance, in the context of bioreductive prodrugs, the nitro group is often reduced to hydroxylamine by enzymes like the E. coli B nitroreductase. rsc.org This reduction can also be mimicked chemically, for example, by using 60Co γ-ray irradiation in aqueous propan-2-ol. rsc.org

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Nitroaryl-substituted phosphoramide (B1221513) | Catalytic hydrogenation (10% Pd/C) or NaBH4 | Reduced (amino) product | google.com |

| Aromatic nitro compounds | Hydrazine glyoxylate, Zn or Mg powder | Corresponding amines | researchgate.net |

| Nitro compounds | Iron catalyst, Triethoxysilane | Corresponding amines | rsc.org |

| 4-Nitrobenzyl carbamates | E. coli B nitroreductase or 60Co γ-ray irradiation | Corresponding hydroxylamines | rsc.org |

Impact on Bioreductive Prodrug Design

The nitro group is a critical component in the design of bioreductive prodrugs, which are compounds designed to be activated under the hypoxic (low oxygen) conditions often found in solid tumors. nih.govmdpi.com The strategy involves masking a potent drug with a nitroaromatic group, such as a 4-nitrobenzyl group. chemrxiv.orgnih.gov

In the hypoxic tumor environment, enzymes called nitroreductases can reduce the nitro group. chemrxiv.orgmdpi.com This reduction, typically to a hydroxylamine, initiates a cascade of reactions. rsc.org The electron-donating nature of the resulting hydroxylamine or amine group destabilizes the molecule, leading to the fragmentation of the linker and the release of the active drug. rsc.orgnih.gov

The rate of this fragmentation is a key factor in the efficacy of the prodrug and can be influenced by substituents on the benzyl ring. rsc.org Studies have shown that electron-donating groups on the benzyl ring can accelerate the fragmentation of the corresponding hydroxylaminobenzyl carbamates, likely by stabilizing the developing positive charge on the benzylic carbon during the fragmentation process. rsc.org This understanding allows for the fine-tuning of the release kinetics of the active drug by modifying the structure of the nitrobenzyl trigger. rsc.org

Reactions Involving the Aromatic Ring

The reactivity of the benzene ring in this compound is a classic example of competing substituent effects in aromatic chemistry. The presence of both an electron-donating group (methyl) and a powerful electron-withdrawing group (nitro) determines the feasibility and regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate, known as a sigma complex or benzenonium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.commsu.edu The rate of this reaction is highly sensitive to the nature of the substituents already present on the ring. msu.edu

In the case of this compound, the ring is influenced by three substituents:

-CH₃ (Methyl): An activating group that donates electron density to the ring via induction and hyperconjugation. libretexts.org It directs incoming electrophiles to the ortho and para positions relative to itself.

-NO₂ (Nitro): A strongly deactivating group that withdraws electron density from the ring through resonance and inductive effects. msu.edu It is a meta-director.

-CH₂OH (Hydroxymethyl): Generally considered a weakly deactivating group due to the electron-withdrawing inductive effect of the oxygen atom, and it acts as an ortho, para-director.

Nucleophilic Aromatic Substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a strong nucleophile. masterorganicchemistry.com This reaction is the conceptual opposite of EAS, as it requires the aromatic ring to be electron-poor. masterorganicchemistry.com The presence of at least one strong electron-withdrawing group, such as a nitro group, is essential to activate the ring towards nucleophilic attack. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The 4-nitro substituent in this compound strongly activates the ring for SNAr, particularly at the positions ortho and para to it. For a reaction to occur, a suitable leaving group must be present on the ring. Research on the structurally analogous compound, 3-methyl-4-nitrobenzaldehyde, provides significant insight into the reactivity of this substitution pattern. umich.edu In studies involving the substitution of a nitro group by [¹⁸F]fluoride, 3-methyl-4-nitrobenzaldehyde exhibited an anomalously low reaction yield (25%) and a slow rate constant (0.004 min⁻¹) compared to other nitroaromatics. umich.edu This suggests that the presence of the methyl group ortho to the site of nucleophilic attack (or meta to the directing nitro group) sterically and/or electronically hinders the reaction. umich.edu

| Compound | Rate Constant (min⁻¹) | Relative Reactivity |

|---|---|---|

| 4-trimethylammoniumbenzaldehyde | 0.04 | 10x |

| 4-nitrobenzonitrile | 0.01 | 2.5x |

| 2-nitrobenzaldehyde | 0.01 | 2.5x |

| 3-methoxy-4-nitrobenzaldehyde | 0.005 | 1.25x |

| 3-methyl-4-nitrobenzaldehyde | 0.004 | 1x (Reference) |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, mechanistic studies focus on the electronic effects of its substituents and the computational modeling of reaction energy profiles.

The kinetics of reactions involving this compound and its derivatives are profoundly influenced by its substituent pattern. As demonstrated in SNAr reactions, the methyl group in the 3-position significantly retards the reaction rate compared to unsubstituted or even methoxy-substituted analogues. umich.edu The rate constant for 3-methyl-4-nitrobenzaldehyde was found to be an order of magnitude lower than that of 4-trimethylammoniumbenzaldehyde. umich.edu

In a different context, kinetic studies on the fragmentation of 4-nitrobenzyl carbamates, which are designed as triggers for bioreductive drugs, have provided quantitative data on substituent effects. rsc.org Although this work does not involve substitution directly on the aromatic ring, it examines the electronic effects on a reaction at the benzylic carbon. The study found that electron-donating substituents on the benzyl ring accelerate the fragmentation of the corresponding hydroxylamines following reduction of the nitro group. rsc.org This acceleration is consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. rsc.org The data for 2- and 3-substituted derivatives were fitted to the Hammett equation, yielding a linear free-energy relationship:

log(Mt₁/₂) = 0.57σ + 1.30 rsc.org

Here, Mt₁/₂ is the maximum half-life of the hydroxylamine intermediate, and σ represents the Hammett substituent constant (σₚ for 2-substituents and σₘ for 3-substituents). rsc.org This relationship underscores how electron-donating groups (which have negative σ values) decrease the half-life, thereby speeding up the fragmentation reaction. rsc.org

Computational chemistry provides powerful tools for elucidating reaction mechanisms, characterizing transition states, and understanding the electronic structures of transient intermediates. While specific computational studies focusing exclusively on the derivatization of this compound are not widely documented, research on related systems offers valuable mechanistic parallels.

For instance, ab initio calculations on transition metal anilido complexes, which exhibit reactivity analogous to nitroaromatics in SNAr reactions, show that the Lowest Unoccupied Molecular Orbital (LUMO) has significant density at the ortho and para positions of the anilido ligand, resembling the LUMO of nitrobenzene. washington.edu This high LUMO density at specific carbons indicates the sites most susceptible to nucleophilic attack, providing a theoretical basis for the observed regioselectivity. washington.edu Similar computational analysis of this compound would map its LUMO and rationalize the activation of the ring towards nucleophiles.

Furthermore, Density Functional Theory (DFT) calculations are frequently employed to investigate the mechanisms of complex organic reactions, including those involving benzyl alcohol derivatives and nitro compounds. dtu.dkresearchgate.net Such studies can model the entire reaction energy profile, identifying the structures of intermediates and transition states. For example, investigations into the photorelease mechanisms of 2-nitrobenzyl compounds have utilized computational approaches to revise previously proposed reaction pathways and identify key cyclic intermediates formed during the reaction. acs.org These computational methods could be applied to model EAS, SNAr, or oxidation/reduction reactions of this compound to predict the most favorable reaction pathways and understand the role of each substituent in stabilizing or destabilizing intermediates and transition states.

Advanced Applications of 3 Methyl 4 Nitrobenzyl Alcohol in Research

Medicinal Chemistry and Pharmaceutical Research

In the realm of drug discovery and development, 3-Methyl-4-nitrobenzyl alcohol is primarily valued as an intermediate. Its functional groups can be strategically manipulated to build novel pharmacologically active agents, investigate the relationship between molecular structure and biological activity, and design sophisticated drug delivery systems.

Precursor for Pharmacologically Active Compounds

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of compounds explored for therapeutic potential.

This compound has been utilized as a key reagent in the synthesis of non-covalent thrombin inhibitors. In one patented method, the alcohol is catalytically hydrogenated using Palladium on carbon (Pd/C) to reduce the nitro group, forming 4-amino-3-methylbenzyl alcohol. This resulting aminobenzyl alcohol serves as a crucial intermediate in the multi-step synthesis of complex pyridinone-based structures designed to inhibit thrombin, a key enzyme in the blood coagulation cascade. researchgate.net The development of synthetic inhibitors is critical for creating therapeutic agents to manage thrombotic diseases. mdpi.com

Table 1: Role in Thrombin Inhibitor Synthesis

| Starting Reagent | Intermediate Formed | Target Compound Class | Therapeutic Target |

|---|---|---|---|

| This compound | 4-Amino-3-methylbenzyl alcohol | Non-covalent pyridinone derivatives | Thrombin |

A significant application of the nitrobenzyl alcohol framework is in the design of prodrugs, particularly for targeted cancer therapy. The nitroaromatic group serves as a bioreductive trigger that can be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.gov While many studies utilize the parent 4-nitrobenzyl group, the underlying principle is directly applicable to its derivatives. nih.govnih.gov For instance, nitroaromatic-based triazene (B1217601) prodrugs have been developed to release a cytotoxic methyldiazonium ion selectively within hypoxic glioblastoma cells. nih.gov Similarly, researchers have synthesized 4-nitrobenzyloxycarbonyl derivatives of O⁶-benzylguanine as hypoxia-activated prodrugs designed to inhibit the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.gov These strategies aim to concentrate the therapeutic effect at the tumor site, potentially reducing systemic toxicity. nih.gov

Table 2: Examples of Nitrobenzyl-Based Prodrug Strategies

| Prodrug Concept | Bioreductive Group | Released Active Agent/Effector | Therapeutic Target |

|---|---|---|---|

| Hypoxia-activated triazenes | 4-Nitrobenzyl | Methyldiazonium ion | Glioblastoma (hypoxic tumors) nih.gov |

| AGT Inhibitors | 4-Nitrobenzyloxycarbonyl | O⁶-benzylguanine (O⁶-BG) | AGT protein in cancer cells nih.gov |

| DNA Alkylating Agents | 4-Nitrobenzyl carbamate (B1207046) | 5-Aminobenz[e]indoline cytotoxins | Gene-Directed Enzyme Prodrug Therapy (GDEPT) |

The structural motifs present in this compound are being incorporated into the design of novel compounds with potential applications in treating neurological disorders. Although direct research on the parent alcohol is limited in this area, its derivatives are emerging as important building blocks for neuroprotective agents. For example, compounds containing a 4-nitrobenzyl moiety have been synthesized as derivatives of edaravone, showing significant protective effects against damage caused by hydrogen peroxide and prolonging survival in mouse models of acute cerebral ischemia. researchgate.net These have been identified as promising lead compounds for discovering new treatments for ischemic stroke. researchgate.net

Furthermore, related structures like N-(4-Methyl-3-nitrophenyl)acetamide have been noted as potential candidates for CNS drugs, particularly when modified with moieties like a thiomorpholine (B91149) ring to potentially improve penetration of the blood-brain barrier. Other research has focused on using precursors such as methyl 4-amino-3-methylbenzoate to synthesize agents aimed at treating neurodegenerative diseases like Alzheimer's. rsc.org

Table 3: Nitrobenzyl Derivatives in Neuroprotective Research

| Derivative Class | Example Compound Structure | Investigated Application | Reference |

|---|---|---|---|

| Edaravone Derivatives | 1-(4-(4-nitrobenzyl)piperazin-1-yl)-...-ethanone | Cerebral ischemic stroke researchgate.net | researchgate.net |

| Acetamides | N-(4-Methyl-3-nitrophenyl)acetamide | Potential CNS drug candidates | |

| Benzoates | Methyl 4-amino-3-methylbenzoate | Precursor for neuroprotective agents rsc.org | rsc.org |

Role in Prodrug Activation Mechanisms

The 4-nitrobenzyl group is a well-established "trigger" for prodrugs designed for activation by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments or can be delivered specifically for therapeutic purposes (GDEPT). nih.gov The activation mechanism proceeds via a self-immolative fragmentation cascade.

The process begins when a nitroreductase enzyme, in the presence of a cofactor like NADH, catalyzes the reduction of the nitro group (NO₂) to a hydroxylamine (B1172632) (NHOH) or an amine (NH₂) group. nih.gov This reduction dramatically alters the electronic properties of the benzyl (B1604629) system. The resulting electron-donating group initiates a spontaneous 1,6-elimination reaction (fragmentation), which cleaves the carbamate or ether linkage at the benzylic position, releasing the active drug, carbon dioxide, and the now-harmless aminobenzyl alcohol byproduct. nih.govrsc.org This mechanism allows for the targeted release of a potent cytotoxic agent directly at the intended site of action. nih.gov

Materials Science and Polymer Chemistry

This compound, a versatile organic compound, serves as a crucial building block in the realm of materials science and polymer chemistry. chemimpex.com Its unique molecular structure, featuring a nitro group and a methyl substituent on an aromatic ring, imparts desirable characteristics to various materials. chemimpex.com

The integration of this compound into polymer formulations can significantly enhance material properties such as thermal stability and mechanical strength. chemimpex.com This makes it a valuable component in the development of high-performance materials for demanding industries like automotive and construction. chemimpex.com Its structural isomer, 4-methyl-3-nitrobenzyl alcohol, is also utilized in the production of specialty polymers to improve thermal stability and chemical resistance. chemimpex.com

The broader class of o-nitrobenzyl alcohol (o-NB) derivatives, to which this compound belongs, is extensively researched for creating photo-responsive polymers. mdpi.comacs.org These "smart" materials can have their properties altered simply by exposure to light. mdpi.comacs.org The o-NB group acts as a photolabile moiety, which can be cleaved upon irradiation, typically with UV light. umass.eduwikipedia.org This characteristic is exploited to create:

Photodegradable Hydrogels: Cross-linkers based on o-NB allow for the degradation of hydrogel networks when exposed to light. acs.orgumass.edu

Copolymers with Functional Side Chains: Incorporating o-NB into the side chains of copolymers allows for post-polymerization modification and patterning. acs.orgumass.edu

Photocleavable Block Copolymers: The o-NB group can serve as a light-sensitive junction between different blocks of a copolymer, enabling controlled separation. acs.orgumass.edu

The reactivity and structural features of this compound make it a key ingredient in the formulation of advanced coatings and adhesives. chemimpex.com Its presence can enhance the performance and durability of these products. chemimpex.com

In the broader context of nitrobenzyl derivatives, their application in coatings is often linked to their photo-responsive nature. mdpi.comnih.gov For instance, o-nitrobenzyl esters are incorporated into thin polymer films and functional coatings to create light-responsive surfaces. mdpi.com The ability to change surface properties like wettability and adhesion on demand is highly valuable. mdpi.comnih.gov For example, researchers have demonstrated that the water contact angle of a surface can be significantly altered by UV irradiation of coatings containing o-nitrobenzyl derivatives. mdpi.com

Epoxy resins, known for their excellent adhesion and mechanical strength, are also formulated with o-nitrobenzyl derivatives to create photo-responsive networks for advanced coatings and adhesives. nih.gov Furthermore, the development of UV-sensitive photoresists has been a significant application, where these compounds act as photosensitive dissolution inhibitors in polymeric matrices, allowing for high-resolution patterning. mdpi.com

Analytical Chemistry Research

In the field of analytical chemistry, this compound and its related compounds serve as important reagents and are subjects of detailed characterization studies. chemimpex.comchemimpex.com

This compound can function as a reagent in various analytical methods, aiding in the accurate detection and quantification of other substances. chemimpex.com Its isomer, 4-methyl-3-nitrobenzyl alcohol, is also employed as a reagent in chromatographic methods to help identify and quantify compounds in complex mixtures. chemimpex.com

A related compound, 4-(4-nitrobenzyl)pyridine, has traditionally been used as a colorimetric reagent to detect alkylating agents. nih.gov However, newer methods are being explored. For instance, nitrobenzyl alcohol derivatives can be used in derivatization reactions to enhance the detectability of molecules in liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com For example, nitrobenzyl chloroformate has been used to derivatize a GABA-B receptor agonist, which then produces a characteristic product ion in mass spectrometry, allowing for sensitive detection. ddtjournal.com 3-Nitrobenzyl alcohol has also been utilized as a matrix in fast-atom bombardment mass spectrometry. sigmaaldrich.com

The analytical characterization of this compound is well-documented, providing a foundation for its use in research. Spectroscopic data is available across various techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). nih.gov

Available Spectroscopic Data for this compound

| Technique | Details | Source |

|---|---|---|

| 1H NMR Spectra | Data available from instruments like the Varian A-60. | PubChem nih.gov |

| FTIR Spectra | Characterized using techniques such as CAPILLARY CELL: MELT. | PubChem nih.gov |

| ATR-IR Spectra | Data available from sources like Aldrich. | PubChem nih.gov |

| Vapor Phase IR Spectra | Spectra provided by Sigma-Aldrich Co. LLC. | PubChem nih.gov |

| UV-VIS Spectra | Copyrighted data available from John Wiley & Sons, Inc. | PubChem nih.gov |

| Raman Spectra | Data available from Sigma-Aldrich Co. LLC. | PubChem nih.gov |

This table is generated based on data available in the PubChem database. nih.gov

The compound is often sold at high purity levels, typically ≥ 99% as determined by Gas Chromatography (GC), which is a testament to the robustness of its analytical characterization. chemimpex.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components within a complex mixture. jmchemsci.comshimadzu.com this compound, being a volatile compound, is amenable to GC-MS analysis. chemimpex.comnih.gov

Research on a wide range of nitroaromatic compounds, including nitrobenzyl alcohols, has led to the development of specific GC-MS methods. nih.gov One such method involves derivatization using silylation reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide to improve analysis. nih.gov The resulting trimethylsilyl (B98337) derivatives of nitroaromatic compounds exhibit characteristic fragmentation patterns in the mass spectrometer under both electron ionization (EI) and chemical ionization (CI). nih.gov

For silylated nitrobenzyl alcohols, EI spectra typically show a strong molecular ion ([M]+) or a fragment corresponding to the loss of a methyl group ([M-15]+). nih.gov CI spectra show high abundance for the protonated molecule ([M+1]+) and other adduct ions. nih.gov This detailed understanding of their mass spectrometric behavior allows for their confident identification and quantification even in intricate environmental or biological samples. nih.gov The analysis of p-nitrobenzaldehyde conversion, which produces p-nitrobenzyl alcohol, has been successfully monitored using Gas Chromatography with a Flame Ionization Detector (FID). jocpr.com

Environmental Chemistry and Sustainable Practices

The exploration of this compound in environmental chemistry is a growing field, with a focus on its potential role in developing more sustainable chemical processes. chemimpex.com Research is underway to assess its suitability as an eco-friendly solvent and additive, aiming to reduce the environmental impact of various industrial applications. chemimpex.com

Exploration in Eco-Friendly Solvents and Additives

The chemical industry is actively seeking greener alternatives to traditional solvents, many of which are volatile organic compounds (VOCs) that contribute to air pollution and pose health risks. This compound is being investigated for its potential as a benign solvent or co-solvent in certain applications. chemimpex.com Its relatively low volatility and specific solvency characteristics make it a candidate for replacing more hazardous substances.

Research in this area is focused on several key aspects:

Solvency Power: Evaluating the ability of this compound to dissolve a range of solutes relevant to specific industrial processes.

Biodegradability: Studying the microbial and chemical degradation pathways of this compound to ensure it does not persist in the environment.

Toxicity Profile: Assessing the ecotoxicity of the compound to aquatic and terrestrial organisms.

While still in the exploratory phase, the use of this compound and its derivatives as components of greener solvent systems holds promise for reducing the environmental footprint of chemical manufacturing.

Advanced Organic Synthesis Building Block

This compound is a versatile building block in advanced organic synthesis, prized for its unique molecular structure that allows for precise chemical modifications. chemimpex.comontosight.ai Its functional groups—a hydroxyl, a methyl, and a nitro group attached to a benzene (B151609) ring—provide multiple reaction sites for chemists to exploit. ontosight.ai

Creation of Complex Molecules with Selective Reactions

The strategic placement of the functional groups on the aromatic ring of this compound enables a high degree of selectivity in chemical reactions. chemimpex.com This allows for the construction of complex molecular architectures with a high level of control over the final product.

Key reaction types where this compound serves as a crucial starting material include:

Oxidation: The primary alcohol group can be selectively oxidized to form 3-methyl-4-nitrobenzaldehyde (B101905) or 3-methyl-4-nitrobenzoic acid, which are themselves valuable intermediates. researchgate.netchemicalbook.com

Reduction: The nitro group can be reduced to an amino group, opening up pathways for the synthesis of various amino-substituted compounds. google.com

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

A recent study developed a one-pot method for synthesizing 4-substituted 3-nitrophenyl carbonyls from benzyl alcohols through a tandem oxidation and nitration process, highlighting the utility of benzyl alcohols in creating complex molecules under mild conditions. rjpbr.com

Table 1: Examples of Selective Reactions with this compound

| Reactant(s) | Reagent(s) | Product | Reaction Type |

| This compound | Nitric Acid/Sulfuric Acid | 4-Methyl-3-nitrobenzaldehyde | Oxidation/Nitration |

| This compound | Sodium Borohydride (B1222165)/Palladium on Carbon | 3-Methyl-4-aminobenzyl alcohol | Reduction |

| This compound | N-Bromosuccinimide | 2-Bromo-5-(hydroxymethyl)-4-nitrotoluene | Electrophilic Aromatic Substitution |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions.

Synthesis of Nitro-Substituted Compounds with Biological Activities

The nitro group in this compound is a key feature that makes it a valuable precursor for synthesizing nitro-substituted compounds with potential biological activities. chemimpex.comontosight.ai Nitroaromatic compounds are known to exhibit a wide range of pharmacological properties, and researchers are actively exploring the potential of derivatives of this compound in this area.

Research has shown that some compounds derived from this alcohol have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai For instance, it has been used as a starting material in the synthesis of nitrophenyl-substituted phosphoramide (B1221513) compounds, which have been studied for their potential to inhibit undesirable cell growth. google.com The synthesis of 3-methyl-4-iodophenylalanine, another compound with potential biological applications, also utilizes this compound as a starting reagent. sigmaaldrich.comchemicalbook.com

The development of new synthetic methodologies, such as the copper-catalyzed reaction of tosylmethylisocyanide with benzyl alcohols, further expands the possibilities for creating novel nitro-substituted molecules with diverse biological functions. researchgate.net

Table 2: Biologically Active Compound Classes Derived from this compound

| Compound Class | Potential Biological Activity |

| Nitroaryl Phosphoramides | Antitumor |

| Substituted Phenylalanines | Amino Acid Analogs |

| Various Heterocyclic Compounds | Antimicrobial, Anti-inflammatory |

This table provides a general overview of potential applications and does not imply proven efficacy.

Theoretical and Computational Studies on 3 Methyl 4 Nitrobenzyl Alcohol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of molecules. elixirpublishers.comnipne.ro These methods are used to find the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate a variety of molecular descriptors that govern the molecule's behavior. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. acadpubl.euresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For nitroaromatic compounds, the HOMO is often localized on the aromatic ring, while the LUMO is associated with the nitro group, indicating its role as an electron acceptor.

Below are some computationally derived properties for 3-Methyl-4-nitrobenzyl alcohol.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem nih.gov |

| Molecular Weight | 167.16 g/mol | PubChem nih.gov |

| XLogP3-AA (LogP) | 1.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Polar Surface Area | 66.1 Ų | PubChem nih.gov |

This table presents data computed by various methods as aggregated by PubChem.

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, the key rotational bonds are the one connecting the hydroxymethyl group to the benzene (B151609) ring and the C-O bond of the alcohol itself. The relative orientation of these groups gives rise to various conformers with different energies.

The conformational landscape of substituted benzyl (B1604629) alcohols has been a subject of detailed computational and spectroscopic studies. nih.govrsc.org The orientation of the hydroxyl group can be described as proximal (pointing towards a substituent) or distal (pointing away). researchgate.net The rotation around the C(ring)-C(α) bond leads to different conformers, often described as gauche or anti, depending on the dihedral angle. nih.gov In many substituted benzyl alcohols, the most stable conformations are influenced by a balance of steric hindrance and subtle intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the π-system of the ring or other substituents. nih.gov

In this compound, the presence of the methyl group at the 3-position and the nitro group at the 4-position constrains the rotational freedom. Computational studies on similar molecules show that substituents significantly influence the relative energies of different conformers. rsc.org The bulky nitro group and the methyl group will sterically interact with the hydroxymethyl group, favoring conformations that minimize these repulsive interactions. DFT calculations are typically used to map the potential energy surface by systematically rotating the key dihedral angles to locate the energy minima corresponding to stable conformers and the energy barriers between them. nih.gov

As this compound does not possess a chiral center, it is an achiral molecule. Therefore, stereochemical considerations are primarily focused on the different non-superimposable conformations (conformers) rather than enantiomers or diastereomers.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry serves as a predictive tool for understanding the reactivity of molecules and the selectivity of their reactions. nih.gov By analyzing the electronic structure, it is possible to identify which parts of the this compound molecule are most likely to participate in a chemical reaction.

The reactivity of nitroaromatic compounds is often dominated by the strong electron-withdrawing nature of the nitro group. nih.gov This effect makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. Computational models can quantify this effect by calculating the partial charges on each atom and generating molecular electrostatic potential (MEP) maps. elixirpublishers.comresearchgate.net An MEP map visually displays the electron density, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack). For this compound, the area around the nitro group and the ortho and para positions on the ring are expected to be electron-poor.

Frontier Molecular Orbital (FMO) theory is another cornerstone for predicting reactivity. acadpubl.eu

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and indicates the sites most susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest-energy empty orbital and indicates the sites most susceptible to attack by nucleophiles. researchgate.net

In nitroaromatics, the LUMO is typically centered on the nitro group and the aromatic ring, highlighting their electrophilic character. The energy of the LUMO is a critical parameter in quantitative structure-activity relationship (QSAR) models that predict the toxicity and reduction rates of nitroaromatic compounds, as these processes are often initiated by a one-electron reduction. acadpubl.euacs.org Computational methods like DFT are used to calculate HOMO and LUMO energies and visualize their distribution across the molecule, thereby predicting the most likely sites for reaction. elixirpublishers.comnih.gov

Computational Studies on Reaction Mechanisms and Transition States

Beyond predicting reactivity, computational chemistry allows for the detailed exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify all intermediates and, crucially, the transition states that connect them. rsc.orgacs.org A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction according to Transition State Theory (TST). researchgate.netrsc.org

DFT calculations are widely used to locate transition state structures and compute their activation energies (the energy difference between the transition state and the reactants). For reactions involving benzyl alcohol and its derivatives, computational studies have successfully elucidated mechanisms for oxidation, reduction, and alkylation. rsc.orgmdpi.com For example, in the oxidation of the alcohol group to an aldehyde, calculations can distinguish between different pathways, such as those involving different catalytic species or mechanisms (e.g., inner-sphere vs. outer-sphere), by comparing the activation barriers of each proposed step.

For this compound, potential reactions include:

Oxidation of the alcohol: To form 3-methyl-4-nitrobenzaldehyde (B101905). Computational studies could model this reaction using various oxidants to determine the most efficient pathway. mdpi.com

Reduction of the nitro group: To form 3-methyl-4-aminobenzyl alcohol. This is a common transformation for nitroaromatics, and computational models can predict its feasibility and mechanism. nih.gov

Esterification of the alcohol: Reaction with a carboxylic acid.

Nucleophilic substitution on the ring: Replacing a group on the aromatic ring.

By calculating the Gibbs free energy of activation (ΔG‡) for each step, a complete energy profile for the reaction can be constructed. This provides a theoretical basis for understanding reaction kinetics and for optimizing reaction conditions to favor the desired product. rsc.org

Future Directions and Research Opportunities for 3 Methyl 4 Nitrobenzyl Alcohol

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing 3-Methyl-4-nitrobenzyl alcohol exist, such as the reduction of 3-methyl-4-nitrobenzoic acid or 3-methyl-4-nitrobenzaldehyde (B101905), there is a continuous drive to develop more efficient and selective synthetic routes. ontosight.ai Future research will likely focus on catalytic systems that can achieve high yields under milder conditions, minimizing waste and energy consumption. One promising avenue involves the use of ozonolysis. For instance, a novel method for synthesizing 2-nitrobenzyl alcohol through the ozonation of 2-nitrotoluene (B74249) has been developed, highlighting its high selectivity and reduced generation of harmful waste under mild reaction conditions. researcher.liferesearchgate.net Similar principles could be applied and adapted for the synthesis of this compound.

Another area of exploration is the use of photocatalysis. For example, a TBA(FeCl3Br) complex has been shown to be an effective photocatalyst for the selective oxidation of alcohols to aldehydes under blue-light irradiation. acs.org Investigating similar photocatalytic systems for the synthesis of this compound could lead to more energy-efficient and environmentally friendly processes.

Design and Synthesis of Advanced Derivatives for Targeted Applications

The unique structure of this compound, with its methyl, nitro, and alcohol functional groups, makes it an ideal scaffold for creating a diverse range of derivatives. ontosight.aichemimpex.com Future research will focus on designing and synthesizing advanced derivatives with tailored properties for specific applications.

In the field of polymer science, ortho-nitrobenzyl (o-NB) groups are frequently used to create photolabile polymers. umass.eduacs.org These polymers can be designed to alter their properties upon irradiation, finding use in applications such as photodegradable hydrogels and thin film patterning. umass.eduacs.orgresearchgate.net Research into incorporating this compound derivatives into polymer backbones could lead to new materials with tunable mechanical and thermal properties. chemimpex.com

Furthermore, the development of derivatives for biological applications is a significant area of future research. For instance, derivatives of o-nitrobenzyl alcohol have been used to create light-activatable probes for protein conjugation and cell imaging. rsc.org By modifying the structure of this compound, it may be possible to develop novel probes for studying biological processes or for targeted drug delivery systems.

In-depth Mechanistic Studies of Biological Activities

Preliminary research suggests that derivatives of this compound may possess antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai However, the underlying mechanisms of these biological activities are not yet fully understood. Future research should focus on in-depth mechanistic studies to elucidate how these compounds interact with biological targets at the molecular level.

Such studies would involve a combination of experimental techniques, including enzymatic assays, cell-based assays, and structural biology methods. Understanding the structure-activity relationships of these compounds is crucial for the rational design of more potent and selective therapeutic agents. ontosight.ai For example, investigating how the position of the methyl and nitro groups influences biological activity could provide valuable insights for designing new drug candidates.

Integration with Emerging Technologies in Chemical Synthesis and Drug Discovery

The fields of chemical synthesis and drug discovery are being revolutionized by emerging technologies such as flow chemistry and DNA-encoded library (DEL) technology. nih.govresearchgate.netresearchgate.net Future research on this compound should aim to integrate these technologies to accelerate the discovery and development of new compounds and processes.

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages, including improved reaction control, enhanced safety, and easier scalability. researchgate.net Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.

DNA-encoded library (DEL) technology allows for the rapid synthesis and screening of vast libraries of compounds. nih.gov By incorporating this compound as a building block in DEL synthesis, researchers can explore a vast chemical space to identify novel compounds with desired biological activities.

Sustainable and Green Chemistry Approaches in Research

The principles of green chemistry are becoming increasingly important in chemical research and industry. innovareacademics.inresearchgate.net Future research on this compound must prioritize the development of sustainable and environmentally friendly processes. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. innovareacademics.in

One approach is to explore the use of mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of a solvent. unibe.ch This can lead to significant reductions in solvent waste and energy consumption. innovareacademics.inunibe.ch Recent advancements have demonstrated the use of mechanochemistry for the efficient nitration of alcohols and arenes. unibe.ch

Another key aspect of green chemistry is the use of catalysts to promote reactions with high atom economy. Research into developing recyclable catalysts for the synthesis of this compound and its derivatives will be crucial for minimizing waste. The development of greener processes not only reduces the environmental impact but can also lead to more cost-effective and efficient manufacturing. researchgate.net The exploration of this compound's potential in developing eco-friendly solvents and additives also contributes to sustainable industrial practices. chemimpex.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Methyl-4-nitrobenzyl alcohol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the methyl (δ ~2.3 ppm), nitro (δ ~8.0-8.5 ppm aromatic protons), and hydroxymethyl groups. Compare shifts with structurally similar nitrobenzyl alcohols, such as 4-Methyl-3-nitrobenzyl alcohol .

- Infrared Spectroscopy (IR) : Identify the O–H stretch (~3200-3500 cm⁻¹), nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and aromatic C–H bends.

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (m/z ~167.16 for [M]⁺) and fragmentation patterns .

- HPLC Purity Analysis : Employ reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity (>98%) using acetonitrile/water gradients .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Nitration of Precursors : Nitrate 3-methylbenzyl alcohol using mixed HNO₃/H₂SO₄ at 0–5°C to direct nitro-group placement. Monitor regioselectivity via TLC and optimize conditions to minimize byproducts (e.g., dinitro derivatives) .

- Reduction Pathways : Reduce 3-methyl-4-nitrobenzaldehyde using NaBH₄ or LiAlH₄ in anhydrous THF. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Crystallization : Recrystallize from ethanol/water mixtures to obtain high-purity crystals for structural validation (single-crystal XRD via SHELX software recommended) .

Q. How should stability and storage conditions be optimized for this compound?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via HPLC and FTIR .

- Storage : Store in airtight, amber glass containers at 4°C in a desiccator. Avoid contact with oxidizing agents or acid chlorides to prevent esterification or nitro-group reduction .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites on the aromatic ring. Compare with experimental data (e.g., nitration or halogenation outcomes) to validate regiochemical preferences .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., in DMF vs. THF) to explain discrepancies in reported yields .

Q. What strategies enable the use of this compound as a linker in solid-phase peptide synthesis?

- Methodological Answer :

- Resin Functionalization : Immobilize the alcohol onto Wang resin via Mitsunobu reaction (DIAD, PPh₃). Confirm loading via FTIR (C–O–C stretch ~1100 cm⁻¹) .

- Cleavage Optimization : Test DDQ oxidation in dichloromethane/water (20:1) to cleave benzyl ether linkages. Quantify efficiency via LC-MS and compare with alternative methods (e.g., HF cleavage) .

Q. How can conflicting solubility data for this compound in polar aprotic solvents be systematically addressed?

- Methodological Answer :

- Solubility Screening : Use a shake-flask method with HPLC quantification to measure solubility in DMSO, DMF, and acetonitrile at 25°C and 40°C. Correlate results with Hansen solubility parameters .

- Co-solvency Studies : Evaluate ethanol/water mixtures to enhance solubility for reaction scalability. Phase diagrams can identify optimal solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.